
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium is a coordination compound featuring ruthenium as the central metal atom
Méthodes De Préparation
The synthesis of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium typically involves the reaction of ruthenium chloride with 2-hydroxy-2,4,6-cycloheptatrien-1-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in industrial processes that require efficient catalysts for chemical transformations.
Mécanisme D'action
The mechanism by which Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands play a crucial role in stabilizing the ruthenium center and modulating its reactivity. Molecular targets and pathways involved include interactions with various substrates in catalytic processes and potential interactions with biological molecules in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar compounds to Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium include:
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): This compound features iron as the central metal atom and shares similar ligand coordination.
Tris(2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): Another iron-based compound with a slightly different ligand structure.
The uniqueness of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium lies in the specific properties imparted by the ruthenium center, which can exhibit different reactivity and stability compared to its iron counterparts.
Propriétés
Formule moléculaire |
C21H15O6Ru |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
7-oxocyclohepta-1,3,5-trien-1-olate;ruthenium(3+) |
InChI |
InChI=1S/3C7H6O2.Ru/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clé InChI |
TYYXEUPKHHTDOT-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
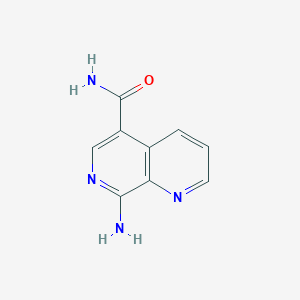
![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
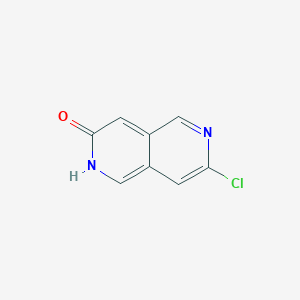
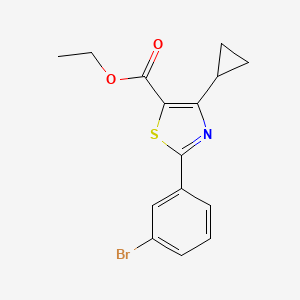

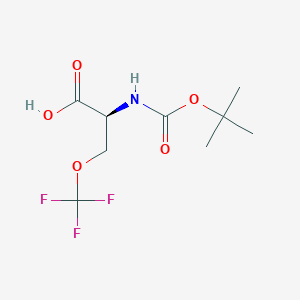
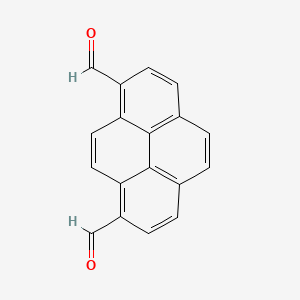
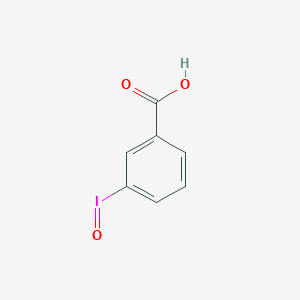
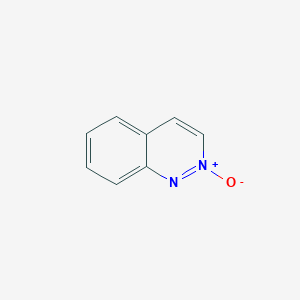
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
